2-(Difluoromethoxy)-1,3-diiodobenzene
Description
2-(Difluoromethoxy)-1,3-diiodobenzene (C₇H₄F₂I₂O) is a halogenated aromatic compound featuring two iodine atoms at the 1,3-positions and a difluoromethoxy group (-OCF₂H) at the 2-position. This structure combines heavy halogen atoms with an electron-withdrawing substituent, making it relevant in synthetic chemistry, materials science, and pharmaceutical research. The iodine atoms enable participation in halogen bonding and cross-coupling reactions, while the difluoromethoxy group may influence electronic properties and stability .
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-7(9)12-6-4(10)2-1-3-5(6)11/h1-3,7H |
InChI Key |
BCYRRGFUKPSUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1,3-diiodobenzene typically involves the introduction of difluoromethoxy and iodine groups onto a benzene ring. One common method includes the reaction of 1,3-diiodobenzene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-1,3-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-(Difluoromethoxy)-1,3-diiodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential use in drug design and development, especially in creating molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3-diiodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications, such as modifying the properties of pharmaceuticals or materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Halogen Diversity: The target compound’s 1,3-diiodo substitution contrasts with TFDIB’s tetrafluoro-diiodo structure.
Cross-Coupling Reactions :
- 1,3-Diiodobenzene : Widely used in Ullmann and Buchwald-Hartwig couplings due to the high reactivity of iodine. For example, Hellwinkel and Ittemann utilized it in amine couplings .
- 2-(Difluoromethoxy)-1,3-diiodobenzene : The difluoromethoxy group may deactivate the ring, slowing coupling reactions compared to unsubstituted diiodobenzene. However, iodine’s leaving-group ability likely retains utility in selective functionalization.
Halogen Bonding :
Stability and Physicochemical Properties
- Thermal Stability : TFDIB-derived cocrystals show decomposition temperatures >200°C (TGA data in ). The target compound’s stability is likely comparable, though the difluoromethoxy group may lower melting points relative to perfluorinated analogs.
- Solubility : Fluorinated substituents generally reduce aqueous solubility. For instance, 2-Ethoxy-1,3-difluoro-5-iodobenzene is soluble in organic solvents (e.g., DCM, THF) , a trait shared by the target compound.
Pharmaceutical Relevance
- Pantoprazole Synthesis: 5-(Difluoromethoxy)-2-mercaptobenzimidazole, a related difluoromethoxy-containing compound, is a key intermediate in pantoprazole production .
Research Findings and Trends
- Cocrystal Engineering : TFDIB’s success in nucleobase cocrystals suggests that the target compound could be explored for similar applications, leveraging iodine’s halogen-bonding capacity.
- Multi-Halogen Systems : Compounds like 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene demonstrate the versatility of polyhalogenated aromatics in synthesizing complex molecules, a niche where the target compound may excel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
